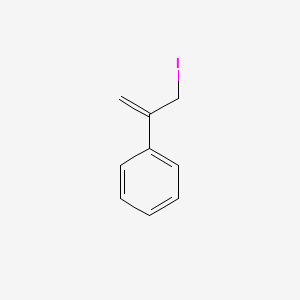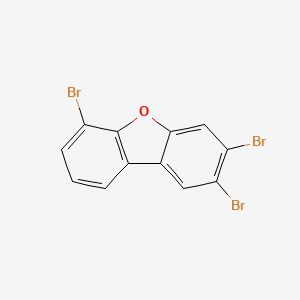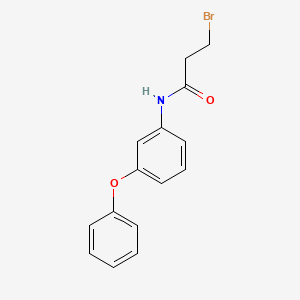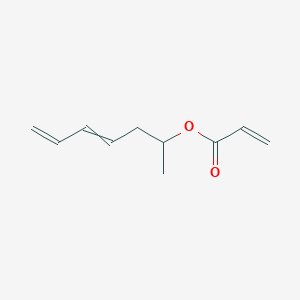
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three amino groups attached to a triazine ring, each substituted with 2,6-dimethylphenyl groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2,6-dimethylaniline under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- has numerous applications in scientific research:
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This binding is often facilitated by the amino groups and the aromatic triazine ring, which can form hydrogen bonds and π-π interactions with target molecules .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler derivative with three amino groups attached to the triazine ring.
Cyanuric Acid: A triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in organic synthesis.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is unique due to the presence of bulky 2,6-dimethylphenyl groups, which impart steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler triazine derivatives like melamine and cyanuric acid .
特性
CAS番号 |
562100-45-2 |
|---|---|
分子式 |
C27H30N6 |
分子量 |
438.6 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris(2,6-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H30N6/c1-16-10-7-11-17(2)22(16)28-25-31-26(29-23-18(3)12-8-13-19(23)4)33-27(32-25)30-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3,(H3,28,29,30,31,32,33) |
InChIキー |
XCQUVIIWCAVOBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)NC3=C(C=CC=C3C)C)NC4=C(C=CC=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)

![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)


![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
